碘化钒 (VI2)

描述

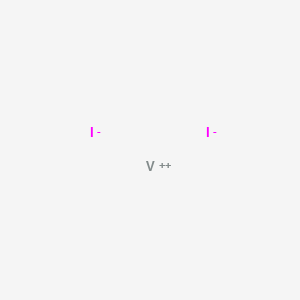

Vanadium (II) iodide is an inorganic compound with the formula VI2 . It appears as a black micaceous solid . The compound adopts the cadmium iodide structure, featuring octahedral V (II) centers . A known variant of this compound is its hexahydrate [V(H2O)6]I2, an aquo complex, which forms red-violet crystals .

Synthesis Analysis

The original synthesis of VI2 involved the reaction of the elements . Solvated vanadium (II) iodides can be prepared by reducing vanadium (III) chlorides with trimethylsilyl iodide . It also reacts with anhydrous ammonia to yield a hexaammine complex .Molecular Structure Analysis

Vanadium iodide adopts the cadmium iodide structure, featuring octahedral V (II) centers . The hexahydrate [V(H2O)6]I2, an aquo complex, is also known . It forms red-violet crystals .Chemical Reactions Analysis

Vanadium (III) iodide is generated by the reaction of vanadium powder with iodine at around 500 °C . When solid samples are heated, the gas contains VI4, which is probably the volatile vanadium component in the vapor transport method . Thermal decomposition of the triiodide leaves a residue of vanadium (II) iodide .Physical And Chemical Properties Analysis

Vanadium iodide (VI2) is a black micaceous solid . It has a density of 5.44 g/cm3 . The compound is known to adopt the cadmium iodide structure .科学研究应用

电子和磁性:碘化钒 (VI2) 单层由于其半导体性质和反铁磁有序性,在低维磁性和自旋电子学中显示出有希望的应用。这对于研究二维磁性和调查单层极限中的自旋霍尔效应非常重要 (Zhou et al., 2022).

分析化学:碘化钒在分析化学中发挥作用,如使用涉及溴酸盐、碘化物和抗坏血酸的兰道式反应测定钒 (V) 和钼 (VI) 所示 (Qihua, Bo, & Yuyong, 1989).

配位化学:研究已经探索了碘化钒在各种配位配合物中的应用,例如碘代(酞菁)钒(III),展示了其在创建独特分子结构中的效用 (Ejsmont & Kubiak, 1998).

碘化钒(II) 的制备:已经进行了关于制备新的碘化钒(II) 及其结构的研究,进一步证明了碘化钒在无机合成中的多功能性 (Hitchcock et al., 1994).

氧化反应:碘化钒已在氧化反应中得到研究,例如水溶液中钒(V) 离子对碘离子的铜(II) 催化氧化,显示出其在化学转化中的反应性和潜力 (Kimura, Shiga, & Tsukahara, 1998).

环境地球化学:碘化钒在地球化学过程中很重要,钒作为地球科学学科中的氧化还原示踪剂。它有助于了解地球的吸积历史、地幔-地壳相互作用和地表环境演化 (Huang, Huang, Evans, & Glasauer, 2015).

二维材料中的磁性:三碘化钒 (VI3) 在薄层(包括单层)中表现出强大的铁磁性。这为在二维材料中设计磁性现象开辟了可能性 (Lin et al., 2021).

安全和危害

Vanadium iodide should be handled with care. If inhaled, the victim should be moved into fresh air . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in case of exposure .

属性

IUPAC Name |

vanadium(2+);diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.V/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFNQCZRUJTCOZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[V+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.7504 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanadium diiodide | |

CAS RN |

15513-84-5 | |

| Record name | Vanadium iodide (VI2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15513-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium iodide (VI2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015513845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium iodide (VI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)

![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)